

Sulfo Cy5.5-COOH: Application Notes and Protocols for Aqueous Environments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo Cy5.5-COOH**

Cat. No.: **B3251683**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of **Sulfo Cy5.5-COOH**, a highly water-soluble, far-red fluorescent dye, in aqueous environments without the need for organic solvents. The inherent hydrophilicity of **Sulfo Cy5.5-COOH**, due to its sulfonate groups, makes it an ideal candidate for labeling sensitive biological macromolecules such as proteins, antibodies, and nucleic acids that may be compromised by the presence of organic co-solvents.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction

Sulfo Cy5.5-COOH is a pentamethine cyanine dye characterized by its strong fluorescence emission in the near-infrared (NIR) spectrum, high photostability, and excellent water solubility. [\[2\]](#)[\[5\]](#) The carboxylic acid functional group allows for covalent conjugation to primary amines on target biomolecules through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid with a carbodiimide, such as EDC, in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[\[6\]](#) The sulfonated nature of the dye not only enhances its aqueous solubility but also reduces the potential for aggregation and fluorescence quenching that can occur with non-sulfonated cyanine dyes in aqueous media.[\[1\]](#)[\[7\]](#)

Physicochemical and Spectral Properties

The key properties of **Sulfo Cy5.5-COOH** are summarized in the table below, providing essential data for experimental planning and analysis.

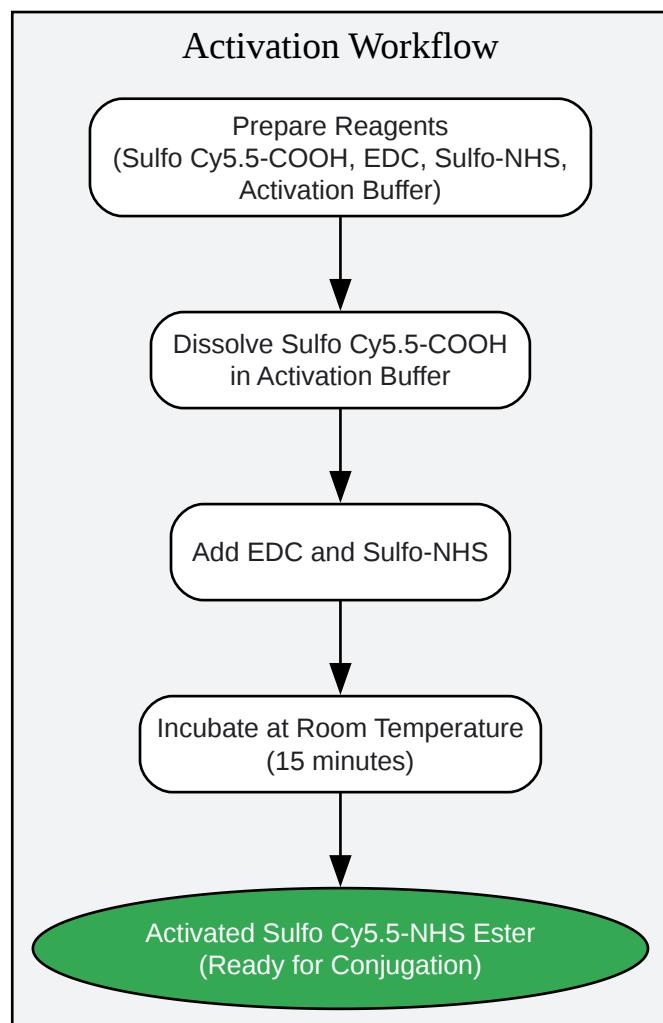
Property	Value	Reference
Excitation Maximum (λ_{ex})	~673-675 nm	[2][6][8]
Emission Maximum (λ_{em})	~691-707 nm	[6][8]
Extinction Coefficient	~190,000 - 235,000 M ⁻¹ cm ⁻¹	[6][8][9]
Molecular Weight	~1017.3 g/mol (as potassium salt)	[6][8]
Solubility	Highly soluble in water, DMF, and DMSO	[6][8]
Storage	Store at -20°C, protected from light and moisture	[6][10]

Experimental Protocols

The following protocols detail the two-step process for labeling biomolecules with **Sulfo Cy5.5-COOH** in a completely aqueous environment. This involves the activation of the dye's carboxylic acid group, followed by conjugation to the amine-containing target molecule.

Activation of Sulfo Cy5.5-COOH with EDC and Sulfo-NHS

This protocol describes the conversion of the carboxylic acid group on **Sulfo Cy5.5-COOH** to a more reactive amine-reactive Sulfo-NHS ester. This reaction is most efficient in a slightly acidic to neutral pH range (pH 4.5-7.2).[11]


Materials:

- **Sulfo Cy5.5-COOH**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

- Ultrapure water

Procedure:

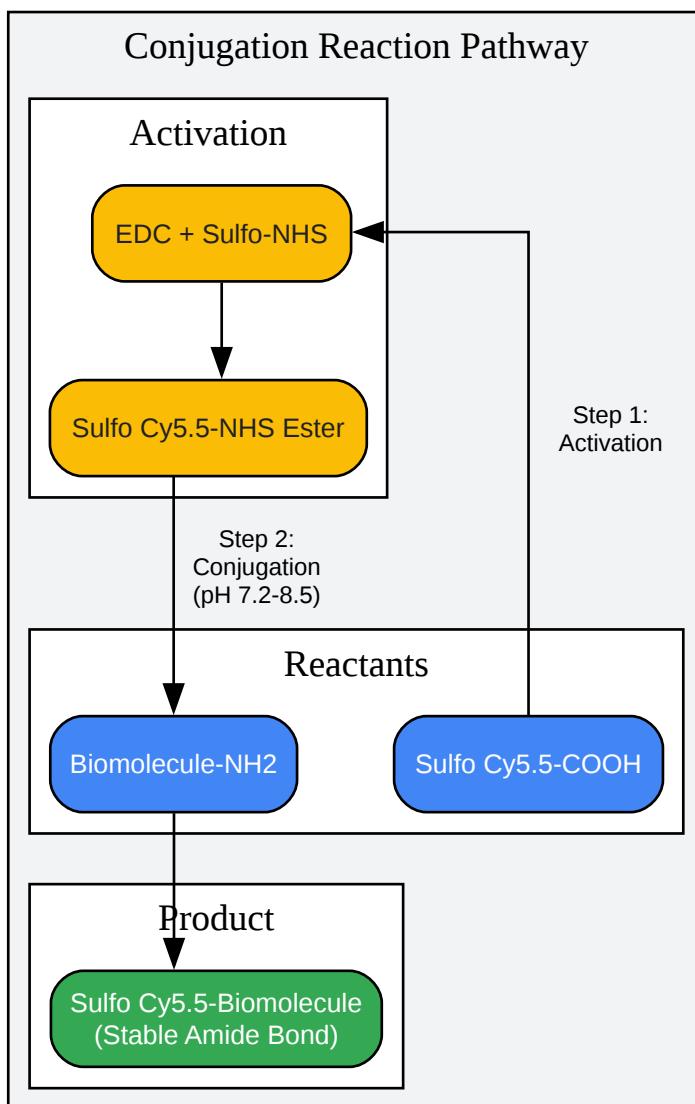
- Prepare Solutions: Allow all reagents to warm to room temperature before use. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before the reaction.
- Dissolve **Sulfo Cy5.5-COOH**: Dissolve the desired amount of **Sulfo Cy5.5-COOH** in the Activation Buffer to a final concentration of 1-10 mg/mL.
- Add EDC and Sulfo-NHS: Add EDC to the **Sulfo Cy5.5-COOH** solution to a final concentration of 2 mM. Immediately add Sulfo-NHS to a final concentration of 5 mM.
- Incubate: Mix the reaction components well and incubate for 15 minutes at room temperature.
- Proceed to Conjugation: The resulting activated Sulfo Cy5.5-NHS ester is semi-stable and should be used immediately for conjugation to the target biomolecule.[\[11\]](#)

[Click to download full resolution via product page](#)

Figure 1. Workflow for the activation of **Sulfo Cy5.5-COOH**.

Conjugation of Activated Sulfo Cy5.5 to Amine-Containing Biomolecules

This protocol outlines the labeling of proteins (e.g., antibodies) with the pre-activated Sulfo Cy5.5-NHS ester. The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH (pH 7.2-8.5).[\[12\]](#)[\[13\]](#)


Materials:

- Activated Sulfo Cy5.5-NHS ester (from Protocol 3.1)

- Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS) free of primary amines (e.g., Tris or glycine).
- Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4-8.0.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0.
- Purification column (e.g., Sephadex G-25) for desalting.

Procedure:

- Buffer Exchange: Ensure the biomolecule is in the appropriate Conjugation Buffer. If the biomolecule is in a buffer containing primary amines, it must be dialyzed against the Conjugation Buffer prior to labeling.[13] The concentration of the biomolecule should ideally be 1-10 mg/mL.
- Combine Reagents: Add the freshly prepared activated Sulfo Cy5.5-NHS ester solution to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized, but a starting point of a 10:1 to 20:1 molar excess of dye is recommended.[12][13]
- Incubate: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
- Quench Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
- Purification: Remove the unreacted dye from the labeled biomolecule conjugate using a desalting column (e.g., spin column or gravity-flow column) equilibrated with PBS.[13][14]
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~673 nm (for Sulfo Cy5.5).

[Click to download full resolution via product page](#)

Figure 2. Chemical pathway for **Sulfo Cy5.5-COOH** conjugation.

Applications in Aqueous Environments

The high water solubility and bright, far-red fluorescence of **Sulfo Cy5.5-COOH** conjugates make them suitable for a variety of applications in aqueous media, including:

- Fluorescence Microscopy: High-contrast imaging of cellular structures.[2]
- Flow Cytometry: Accurate cell sorting and analysis with distinct signals.[2]

- In Vivo Imaging: Deep tissue imaging with minimal background autofluorescence.[2][4]
- Bioconjugation: Covalent labeling of proteins, antibodies, and nucleic acids for subsequent assays.[2]
- Molecular Probes: Development of probes for studying molecular interactions in bioanalytical assays.[2]

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	<ul style="list-style-type: none">- Presence of primary amines (e.g., Tris, glycine) in the biomolecule buffer.- Incorrect pH of the conjugation reaction.- Inactive EDC or Sulfo-NHS.- Low concentration of biomolecule.	<ul style="list-style-type: none">- Perform buffer exchange into an amine-free buffer (e.g., PBS).- Ensure the pH of the conjugation buffer is between 7.2 and 8.5.- Use fresh, high-quality EDC and Sulfo-NHS.- Concentrate the biomolecule to >1 mg/mL.
Precipitation of Conjugate	<ul style="list-style-type: none">- High degree of labeling leading to aggregation.	<ul style="list-style-type: none">- Reduce the molar ratio of dye to biomolecule in the conjugation reaction.
High Background Fluorescence	<ul style="list-style-type: none">- Incomplete removal of unreacted dye.	<ul style="list-style-type: none">- Repeat the purification step or use a column with a larger bed volume.

Conclusion

Sulfo Cy5.5-COOH is a versatile and robust fluorescent dye for labeling a wide range of biomolecules in purely aqueous environments. The protocols provided herein offer a straightforward approach to generating highly fluorescent, water-soluble conjugates for various research and development applications. The elimination of organic solvents in the labeling process is particularly advantageous for maintaining the structural and functional integrity of sensitive proteins and other macromolecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apexbt.com [apexbt.com]
- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. interchim.fr [interchim.fr]
- To cite this document: BenchChem. [Sulfo Cy5.5-COOH: Application Notes and Protocols for Aqueous Environments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3251683#sulfo-cy5-5-cooh-use-in-aqueous-environments-without-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com